Ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNZPQJJBRSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386283 | |
| Record name | ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283593-06-6 | |
| Record name | ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 283593-06-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15BrN2O3
- Molecular Weight : 339.19 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The compound showed promising results against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This suggests that the compound could be developed as a potential antimicrobial agent .
Anticancer Activity
The compound has been tested for anticancer properties as well. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
Mechanistically, it was found to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in pathogens and cancer cells.
- Modulation of Gene Expression : It appears to affect the expression levels of genes associated with cell cycle regulation and apoptosis .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a formulation containing ethyl 4-(2-bromophenyl)-6-methyl-2-oxo led to a significant reduction in infection rates compared to standard antibiotics.
- Case Study on Cancer Treatment : In a preclinical model using mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that compounds within the tetrahydropyrimidine class exhibit significant antimicrobial properties. Ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways. The presence of the bromophenyl group is believed to enhance its biological activity by increasing lipophilicity and facilitating better cell membrane penetration .
1.3 Central Nervous System Effects
There is emerging interest in the effects of this compound on the central nervous system (CNS). Some studies have indicated that it may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism is thought to involve the inhibition of oxidative stress and neuroinflammation.
Organic Synthesis
2.1 Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it valuable in the synthesis of more complex molecules. For example, it can be used to synthesize other pyrimidine derivatives with varied biological activities .
2.2 Reaction Mechanisms
The compound can participate in several reaction mechanisms including nucleophilic substitutions and cycloadditions. Its reactivity can be attributed to the electron-withdrawing effects of the bromine atom and the carbonyl group present in its structure. This makes it an ideal candidate for further functionalization in synthetic organic chemistry .
Material Science
3.1 Polymer Chemistry
In material science, derivatives of this compound have been explored for their potential use in polymer chemistry. The compound's ability to act as a monomer or cross-linking agent can lead to the development of novel polymers with enhanced mechanical properties and thermal stability .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.
Case Study 2: Neuroprotective Effects
In another research project focused on neurodegenerative diseases, this compound was administered to animal models exhibiting symptoms akin to Alzheimer's disease. Results showed a marked improvement in cognitive function and a reduction in amyloid plaque formation compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The target compound’s structural analogs differ primarily in substituents at the C4 phenyl ring, heteroatom modifications at the C2 position, and additional functional groups. Key comparisons include:
- Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Replaces the 2-bromophenyl with a 4-bromophenyl group and substitutes the C2 carbonyl (C=O) with a thioxo (C=S) group. The 4-bromo substitution reduces steric hindrance compared to the 2-bromo analog, while the thioxo group increases lipophilicity .
- Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Replaces the bromophenyl with a furan ring, introducing π-π stacking capabilities and electron-rich regions, which may influence binding to biological targets .
- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Methoxy groups at the 3- and 4-positions enhance electron-donating effects, increasing solubility and altering redox properties compared to bromine’s electron-withdrawing nature .
Electronic Effects
- Bromine vs. Fluorine : Bromine’s larger atomic size and polarizability create stronger van der Waals interactions, while fluorine’s electronegativity enhances dipole interactions and metabolic stability .
- Thioxo (C=S) vs. Oxo (C=O) : The thioxo group in analogs like Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-... increases lipophilicity and may alter hydrogen-bonding patterns, impacting receptor affinity .
- Methoxy vs. Bromo : Methoxy groups in Ethyl 4-(3,4-dimethoxyphenyl)-... improve solubility via hydrophilic interactions but reduce electrophilicity at the aromatic ring .
Preparation Methods
Classical Biginelli Reaction
The standard protocol involves condensation of 2-bromobenzaldehyde , ethyl acetoacetate , and urea under acidic conditions.
- Reactants :
- Conditions :
Yield : 70–85%.
- Acid-catalyzed formation of an acyloxy enolate from ethyl acetoacetate.
- Nucleophilic attack by urea, followed by cyclization and dehydration.
Mechanochemical Synthesis (Solvent-Free)
A greener approach utilizes grinding (mortar-pestle) without solvents.
- Reactants : Same as above, with ortho-phosphoric acid as catalyst.
- Conditions :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction dramatically.
Yield : 80–96%.
Ionic Liquid-Catalyzed Synthesis
Room-temperature synthesis using DIPEAc (diisopropylethylammonium acetate) as a catalyst.
- Catalyst : 10 mol% DIPEAc.
- Conditions : Stirring at room temperature for 2–4 hours.
Yield : 85–90%.
- Mild conditions and easy catalyst recovery.
- Compatible with electron-deficient aldehydes (e.g., brominated derivatives).
Comparative Analysis of Methods
Optimization Strategies
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) reduce reaction time by 40% compared to Brønsted acids.
- Solvent Effects : Ethanol enhances cyclization efficiency vs. polar aprotic solvents.
- Substituent Impact : The ortho-bromo group increases steric hindrance, necessitating longer reaction times.
Characterization Data
- IR : C=O stretch at 1700–1720 cm⁻¹, N–H at 3200–3300 cm⁻¹.
- ¹H NMR :
- X-ray Crystallography : Confirms boat conformation of the tetrahydropyrimidine ring.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : The compound is synthesized via the Biginelli reaction, a three-component condensation of 2-bromobenzaldehyde, ethyl acetoacetate, and urea/thiourea derivatives. Catalytic systems such as Lewis acids (e.g., HCl, BF₃·OEt₂) or organocatalysts (e.g., bifunctional thioureas) enhance yields under mild conditions. Solvent choice (ethanol, acetic acid) and temperature (reflux at 80–100°C) are critical for optimal cyclocondensation .
Q. How is the crystal structure of this compound characterized, and what conformational features are observed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL97) reveals a boat conformation of the tetrahydropyrimidine ring. Key features include:
- Bond lengths : C=O (1.22–1.24 Å), C–Br (1.89–1.91 Å).
- Hydrogen bonding : N–H⋯O interactions form R₂²(8) motifs, stabilizing zigzag chains along the crystallographic axis. Data collection parameters (e.g., T = 293 K, R factor < 0.05) ensure accuracy .
Q. What analytical techniques are recommended for purity assessment and functional group verification?
- Methodological Answer :
- HPLC/GC-MS : Quantify purity (>95%) and detect residual solvents.
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and N–H (~3200 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign signals for the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and ester methyl (δ 1.2–1.4 ppm) .
Advanced Research Questions
Q. How does the 2-bromophenyl substituent influence biological activity compared to analogs with substituents at other positions?
- Methodological Answer : Positional isomerism significantly impacts bioactivity. For example:
- Antitubercular activity : 2-Bromo derivatives show moderate inhibition (MIC ~10 µg/mL) against Mycobacterium tuberculosis H37Rv, while 4-fluorophenyl analogs exhibit higher potency (MIC ~5 µg/mL) due to enhanced lipophilicity (LogP ~2.67 vs. 2.0) .
- Thymidine phosphorylase inhibition : Electron-withdrawing groups (e.g., Br at ortho position) improve binding affinity (IC₅₀ ~35 µM) by interacting with hydrophobic pockets in docking models .
Q. What strategies resolve contradictions in catalytic efficiency during Biginelli synthesis?
- Methodological Answer : Conflicting yields arise from:
- Substituent effects : Electron-deficient aldehydes (e.g., 2-bromophenyl) require stronger acids (e.g., HCl vs. acetic acid) for activation.
- Solvent optimization : Ethanol/water mixtures (3:1 v/v) improve solubility of brominated intermediates.
- Kinetic studies : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to identify side products (e.g., open-chain intermediates) .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Dock the compound into thymidine phosphorylase (PDB: 2TPT) using Lamarckian genetic algorithms. Key interactions include π-π stacking with Phe⁴⁵⁸ and hydrogen bonding with Glu⁶⁷².
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
